molecular formula C14H10Cl2N2O2 B269398 N-(4-carbamoylphenyl)-3,5-dichlorobenzamide

N-(4-carbamoylphenyl)-3,5-dichlorobenzamide

Cat. No. B269398
M. Wt: 309.1 g/mol
InChI Key: NRIWYCQHVILTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)-3,5-dichlorobenzamide, also known as CDCB, is a chemical compound used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications. CDCB is a small molecule that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3,5-dichlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in many types of cancer. Inhibition of HDAC activity by N-(4-carbamoylphenyl)-3,5-dichlorobenzamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been shown to have a variety of biochemical and physiological effects, making it useful for studying a variety of diseases. However, there are also some limitations to the use of N-(4-carbamoylphenyl)-3,5-dichlorobenzamide in lab experiments. It has poor solubility in water, which can make it difficult to use in cell culture experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-carbamoylphenyl)-3,5-dichlorobenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-carbamoylphenyl)-3,5-dichlorobenzamide. Another area of research is the investigation of the potential therapeutic applications of N-(4-carbamoylphenyl)-3,5-dichlorobenzamide in other diseases such as cardiovascular disease and diabetes. In addition, further studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-3,5-dichlorobenzamide and its effects on gene expression and epigenetic regulation.
Conclusion
In conclusion, N-(4-carbamoylphenyl)-3,5-dichlorobenzamide, or N-(4-carbamoylphenyl)-3,5-dichlorobenzamide, is a chemical compound that has been studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-(4-carbamoylphenyl)-3,5-dichlorobenzamide, including the development of more potent and selective HDAC inhibitors and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(4-carbamoylphenyl)-3,5-dichlorobenzamide involves the reaction of 3,5-dichlorobenzoic acid with 4-aminobenzamide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction produces N-(4-carbamoylphenyl)-3,5-dichlorobenzamide as a white solid in moderate to high yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-(4-carbamoylphenyl)-3,5-dichlorobenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(4-carbamoylphenyl)-3,5-dichlorobenzamide

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3,5-dichlorobenzamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-5-9(6-11(16)7-10)14(20)18-12-3-1-8(2-4-12)13(17)19/h1-7H,(H2,17,19)(H,18,20)

InChI Key

NRIWYCQHVILTOM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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